molecular formula C19H30N2O B7727711 1-(1-Decylbenzimidazol-2-yl)ethan-1-ol

1-(1-Decylbenzimidazol-2-yl)ethan-1-ol

Cat. No.: B7727711
M. Wt: 302.5 g/mol
InChI Key: HTPXEOWDUXXVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Decylbenzimidazol-2-yl)ethan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Decylbenzimidazol-2-yl)ethan-1-ol typically involves the condensation of o-phenylenediamine with decanoic acid, followed by cyclization to form the benzimidazole ring. The ethan-1-ol group is introduced through a subsequent alkylation reaction. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Decylbenzimidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: The decyl chain or ethan-1-ol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Hydrogenated benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Decylbenzimidazol-2-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Decylbenzimidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antifungal effects. The decyl chain and ethan-1-ol group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-(1H-Imidazol-1-yl)ethanol: A related compound with an imidazole ring and an ethan-1-ol group.

    1-Decyl-1H-benzimidazole: A similar compound with a decyl chain but lacking the ethan-1-ol group.

Uniqueness: 1-(1-Decylbenzimidazol-2-yl)ethan-1-ol is unique due to the presence of both a decyl chain and an ethan-1-ol group, which can enhance its biological activity and solubility.

Properties

IUPAC Name

1-(1-decylbenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c1-3-4-5-6-7-8-9-12-15-21-18-14-11-10-13-17(18)20-19(21)16(2)22/h10-11,13-14,16,22H,3-9,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPXEOWDUXXVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C2=CC=CC=C2N=C1C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.